

Application Note: Synthesis of 2-(2-Chloroethoxy)ethyl Acetate

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466

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Target Molecule: **2-(2-Chloroethoxy)ethyl acetate** CAS: 14258-40-3 Synonyms: 2-(2-Chloroethoxy)ethanol acetate; Diethylene glycol monochlorohydrin acetate.

Abstract & Strategic Overview

This guide details the protocol for the acetylation of 2-(2-chloroethoxy)ethanol to **2-(2-chloroethoxy)ethyl acetate**. This transformation is a fundamental protection/activation step in the synthesis of heterobifunctional linkers, crown ethers, and pharmaceutical intermediates (e.g., quetiapine precursors).

Critical Distinction: Researchers must distinguish the target molecule from Ethyl 2-(2-chloroethoxy)acetate (CAS 17229-14-0). The target here is the acetate ester of the alcohol, not the ethyl ester of the carboxylic acid.

Reaction Strategy

The conversion utilizes a Nucleophilic Acyl Substitution mechanism. While acetyl chloride () can be used, this protocol prioritizes Acetic Anhydride () with Pyridine and catalytic DMAP.

- Why this method?

- Selectivity:

is milder than

, reducing the risk of attacking the ether linkage or displacing the alkyl chloride.

- Thermodynamics: Pyridine acts as both a solvent and a proton scavenger, driving the equilibrium forward.
- Purification: The byproduct (acetic acid/pyridinium acetate) is water-soluble, simplifying workup. The high boiling point of the product (~223°C) mandates vacuum distillation for final purification.

Chemical Properties & Safety Data

Physical Properties Table

Property	Value	Notes
Molecular Formula		
Molecular Weight	166.60 g/mol	
Boiling Point	223–228 °C (atm)	Decomposition Risk: Distill under vacuum.
Density	1.119 g/mL	Denser than water.
Solubility	Soluble in DCM, EtOAc, Alcohol	Slightly soluble in water.
Appearance	Colorless to pale yellow liquid	

Safety Advisory (E-E-A-T)

- Alkylating Potential: The 2-chloroethyl ether moiety resembles half-mustard structures. While less toxic than sulfur mustards, it is a potential alkylating agent. Double-gloving (Nitrile/Laminate) and fume hood use are mandatory.
- Flash Point: ~92°C. Combustible.

Experimental Protocol

Method A: The "Gold Standard" Lab Scale (Ac₂O/Pyridine)

Recommended for highest purity on scales of 1g – 50g.

Reagents & Materials

- Starting Material: 2-(2-chloroethoxy)ethanol (1.0 equiv)
- Reagent: Acetic Anhydride () (1.5 – 2.0 equiv)[1]
- Base/Solvent: Anhydrous Pyridine (3.0 equiv or used as solvent)
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv - optional but accelerates reaction)
- Solvent (Optional): Dichloromethane (DCM) (if not using neat pyridine)

Step-by-Step Workflow

- Setup:
 - Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
 - Purge with Nitrogen () or Argon.[2]
 - Add 2-(2-chloroethoxy)ethanol (e.g., 20.0 g, 160 mmol) and DCM (100 mL).
 - Add Pyridine (38 mL, ~3.0 equiv) and DMAP (1.0 g).
 - Cool the mixture to 0°C using an ice bath.
- Addition:
 - Charge the addition funnel with Acetic Anhydride (24 mL, ~1.5 equiv).

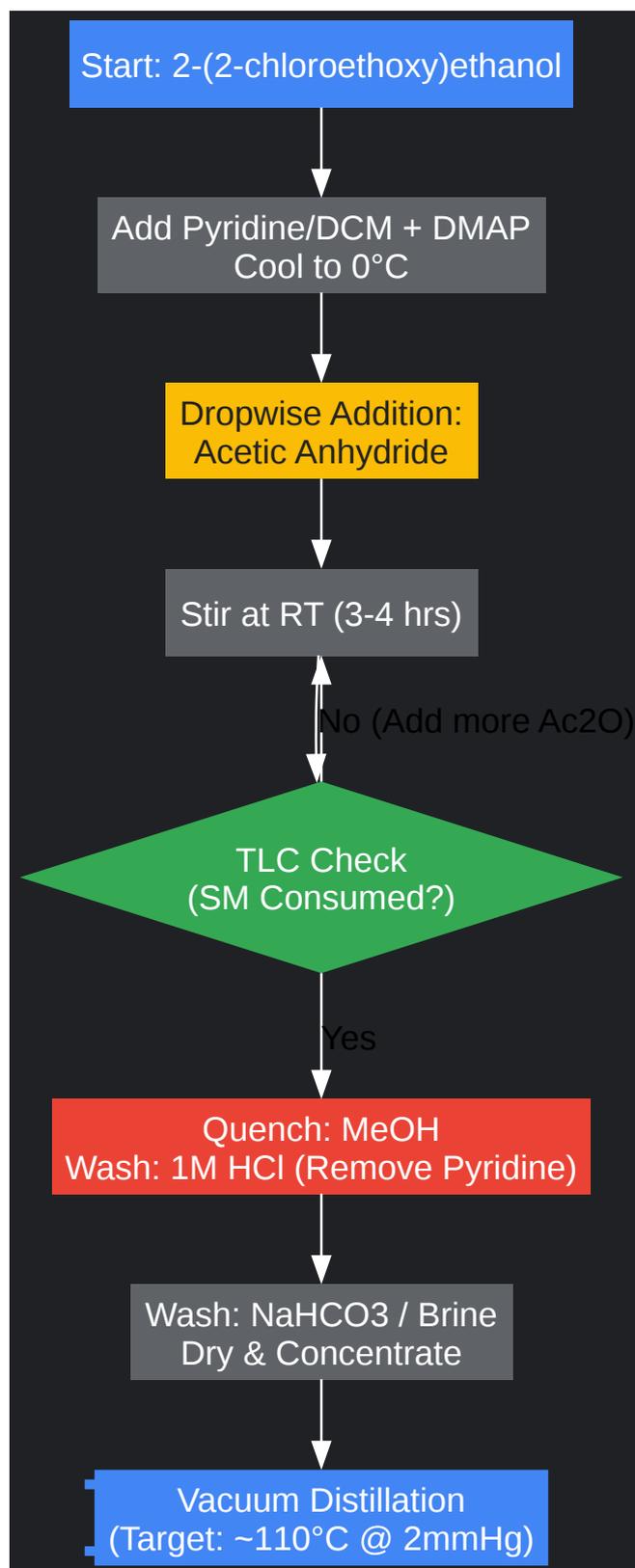
- Add dropwise over 20–30 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.
- Reaction:
 - Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).
 - Stir for 3–4 hours.
 - Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). Stain with
 . The starting alcohol (lower
) should disappear.
- Quench & Workup:
 - Cool back to 0°C. Add Methanol (5 mL) to quench excess anhydride (stirs for 10 min).
 - Dilute with DCM (if necessary) and wash sequentially with:
 1. 1M HCl (2 x 100 mL) – Critical Step: Removes pyridine as the water-soluble hydrochloride salt. Check that the aqueous layer is acidic (pH < 2).
 2. Sat.
 (1 x 100 mL) – Neutralizes residual acid.
 3. Brine (1 x 100 mL).
 - Dry organic layer over Anhydrous
 .[3] Filter and concentrate under reduced pressure (Rotovap).
- Purification:
 - The crude oil is usually >90% pure.
 - Final Step: High-vacuum distillation is required for pharmaceutical grade.

- Target: Collect fraction boiling at ~105–110°C @ 1–2 mmHg (estimated based on atm BP).

Process Visualization

Reaction Workflow Diagram

This diagram outlines the logical flow from setup to isolation, highlighting critical decision points.



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Caption: Step-by-step workflow for the acetylation of 2-(2-chloroethoxy)ethanol.

Troubleshooting & Critical Parameters

Pyridine Removal (The "Fishy" Smell)

The most common failure mode is residual pyridine.

- Symptom: Product smells like fish/amine; NMR shows peaks at 7.2–8.6 ppm.
- Fix: The HCl wash must be thorough. If an emulsion forms, use a small amount of brine to break it. Alternatively, co-evaporate with Toluene () on the rotovap to azeotrope off residual pyridine.

Thermal Decomposition

- Risk: Distilling at atmospheric pressure (~228°C) may cause discoloration or elimination of HCl (forming vinyl ethers).
- Fix: Always use high vacuum (< 5 mmHg). If the pot residue turns black, lower the bath temperature.

Stoichiometry

- The alcohol is primary and unhindered. If conversion stalls, it is likely due to wet solvent (consuming anhydride). Ensure DCM and Pyridine are dry (molecular sieves).

Analytical Validation

Expected

NMR (400 MHz,

or

):

Shift (ppm)	Multiplicity	Integration	Assignment
4.23	Triplet (Hz)	2H	(Deshielded by ester)
3.75	Triplet	2H	
3.6 – 3.7	Multiplet	4H	Ether backbone ()
2.08	Singlet	3H	Acetate Methyl ()

Interpretation: The diagnostic shift is the movement of the methylene protons adjacent to the hydroxyl (originally ~3.6 ppm) downfield to ~4.2 ppm upon esterification.

References

- Standard Acetylation Protocol: Glycoscience Protocols (GlycoPODv2). "O-Acetylation using acetic anhydride in pyridine." National Institutes of Health (NIH). [Link](#)
- Specific Synthesis & Yields: ChemicalBook. "2-(2-Chloro ethoxy) Ethyl acetate Properties and Synthesis." (Citing J. Med. Chem protocols). [Link](#)
- Physical Properties: Mallak Specialties. "Technical Data Sheet: Ethyl 2-(2-Chloroethoxy)acetate." (Note: Used for BP/Density data extrapolation). [Link](#)
- Safety Data: PubChem. "Compound Summary: **2-(2-Chloroethoxy)ethyl acetate**." National Library of Medicine. [Link](#)

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Sources

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- [2. 2-\(2-Chloro ethoxy\) Ethyl acetate | 14258-40-3 \[chemicalbook.com\]](#)
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